Fluvastatin N-ethyl sodium is a derivative of fluvastatin, classified under the statin drug category, which is primarily utilized to manage hypercholesterolemia and to prevent cardiovascular diseases. This compound functions by inhibiting the enzyme HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis in the liver. Fluvastatin N-ethyl sodium is recognized for its potential applications in both therapeutic and research settings, particularly in studies related to cholesterol metabolism and cardiovascular health.
Fluvastatin N-ethyl sodium can be sourced from various chemical suppliers and is often utilized in pharmaceutical research and development. Its molecular formula is with a molecular weight of approximately 419.4 g/mol.
The synthesis of fluvastatin N-ethyl sodium involves several key steps that typically include the formation of an indole ring, the creation of an olefin with E-configuration, and the synthesis of a 3,5-syn-diol. The industrial production often employs a convergent synthesis approach, which is scalable and economically viable .
The synthetic route is designed to minimize side reactions and maximize yield, achieving high purity levels suitable for pharmacological applications .
Fluvastatin N-ethyl sodium features a complex molecular structure characterized by multiple functional groups including hydroxyl (-OH), fluorine (F), and a sodium ion (Na+). The structural representation can be summarized as follows:
CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]The compound's melting point, solubility, and stability under various conditions are critical for its application in pharmaceuticals. Detailed spectroscopic data (NMR, IR) are typically employed to confirm structural integrity during synthesis .
Fluvastatin N-ethyl sodium undergoes various chemical reactions such as:
Common reagents include sodium hydroxide, organic solvents like t-butyl methyl ether, and various catalysts. The reactions are carefully controlled to yield desired products while minimizing by-products .
Fluvastatin N-ethyl sodium operates primarily by inhibiting HMG-CoA reductase. This enzyme catalyzes a crucial step in cholesterol biosynthesis:
This mechanism underscores its efficacy as a therapeutic agent for managing cholesterol levels .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability over time .
Fluvastatin N-ethyl sodium has several scientific applications:
Fluvastatin N-ethyl sodium salt is systematically named as Sodium (3R,5S,E)-7-(1-ethyl-3-(4-fluorophenyl)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate. Its molecular formula is C₂₃H₂₃FNNaO₄, with a molecular weight of 419.42 g/mol [1] [2]. The compound is identified by CAS Registry Number 93936-64-2 and is alternatively designated as the N-ethyl analog of fluvastatin. Key identifiers include:
Table 1: Key Identifiers of Fluvastatin N-ethyl Sodium Salt
| Property | Value |
|---|---|
| IUPAC Name | Sodium (3R,5S,E)-7-(1-ethyl-3-(4-fluorophenyl)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoate |
| Molecular Formula | C₂₃H₂₃FNNaO₄ |
| Molecular Weight | 419.42 g/mol |
| CAS Registry Number | 93936-64-2 |
| UNII Code | 92B8U56717 |
Fluvastatin N-ethyl sodium exhibits racemic stereochemistry with defined chiral centers at the 3R and 5S positions of the heptenoic acid chain. The E-configuration of the double bond at C6-C7 is essential for bioactive conformation [2] [7]. Key stereochemical features include:
[Na+].CCN1C(\C=C\[C@@H](O)C[C@@H](O)CC([O-])=O)=C(C2=C1C=CC=C2)C3=CC=C(F)C=C3) and InChIKey (KTBBQAQDAUENCT-HDPLEABFSA-M) encode this stereochemistry, confirming the (3R,5S,E) relative configuration [2] [7]. The racemic nature differentiates it from enantiopure statins like pravastatin. Fluvastatin N-ethyl sodium belongs to the fully synthetic statin subclass, contrasting fungal-derived statins (e.g., lovastatin). Structural distinctions include:
Table 2: Structural Comparison with Representative Statins
| Compound | Core Structure | N-Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Fluvastatin N-ethyl sodium | Indole-heptenoic acid | Ethyl | C₂₃H₂₃FNNaO₄ | 419.42 |
| Fluvastatin | Indole-heptenoic acid | Isopropyl | C₂₄H₂₆FNO₄ | 411.47 |
| Atorvastatin | Pyrrole-heptenoic acid | Isobutyl | C₃₃H₃₅FN₂O₅ | 558.65 |
| Simvastatin (semi-synthetic) | Hexahydronaphthalene-lactone | 2,2-Dimethylbutyryl | C₂₅H₃₈O₅ | 418.57 |
The ethyl modification alters lipophilicity and steric interactions with HMG-CoA reductase’s active site, potentially influencing binding kinetics. However, like fluvastatin, it retains the sodium carboxylate for improved water solubility versus lactone-based statins (e.g., simvastatin) [3] [6].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: